Organic Chemistry: and
Magnetically recoverable nano-catalysts: are catalysts that can be readily separated from the reaction medium using an external magnet.
Pyridine, 2,3-diethoxy- is a chemical compound with the molecular formula and a CAS number of 63756-60-5. It belongs to the class of pyridine derivatives, characterized by a six-membered aromatic ring containing one nitrogen atom. The presence of two ethoxy groups at the 2 and 3 positions of the pyridine ring contributes to its unique properties and reactivity. This compound is notable for its applications in organic synthesis and medicinal chemistry, often serving as an intermediate in various
These reactions are influenced by the electronic effects of the ethoxy substituents, which can stabilize or destabilize intermediates formed during these processes .
The synthesis of Pyridine, 2,3-diethoxy- can be achieved through various methods, including:
Pyridine, 2,3-diethoxy- finds applications in several areas:
Studies on interaction mechanisms involving Pyridine, 2,3-diethoxy- focus on its reactivity with various reagents and biological systems. These studies often explore:
Pyridine, 2,3-diethoxy- is part of a broader class of substituted pyridines. Here are some similar compounds along with a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Pyridine | Basic structure (C5H5N) | Simple nitrogen-containing heterocycle |
| 2-Ethoxypyridine | Ethoxy group at position 2 | Enhanced solubility compared to pyridine |
| 3-Ethoxypyridine | Ethoxy group at position 3 | Different reactivity patterns |
| 2-Methylpyridine | Methyl group at position 2 | Increased lipophilicity |
| 3-Methylpyridine | Methyl group at position 3 | Altered electronic properties |
Pyridine, 2,3-diethoxy- is unique due to its dual ethoxy substituents that significantly influence its reactivity and biological activity compared to simpler pyridines or those with single substituents .
Condensation reactions are pivotal for constructing the pyridine backbone in 2,3-diethoxypyridine derivatives. The Hantzsch reaction remains a cornerstone, involving cyclocondensation of β-ketoesters, aldehydes, and ammonia to form 1,4-dihydropyridines, which are subsequently oxidized to pyridines. For example, condensation of ethyl acetoacetate with ethoxy-substituted aldehydes in the presence of ammonium acetate yields 2,3-diethoxy-1,4-dihydropyridine intermediates, which are dehydrogenated using oxidizing agents like nitric acid or selenium dioxide.
A complementary strategy involves the cyclocondensation of propanedinitrile with α,β-unsaturated carbonyl compounds (enals/enones) in methanol-sodium methoxide systems. This one-step method generates 2-methoxypyridine-3-carbonitriles, which can be hydrolyzed and ethoxylated to target derivatives. The reaction proceeds via nucleophilic attack of the enal’s carbonyl group by propanedinitrile, followed by cyclization and methoxylation. Substituting methanol with ethanol in this system could directly yield ethoxy groups, though this modification requires further optimization.
Organophosphorus condensing agents, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), enhance condensation efficiency in low-activity systems. These agents facilitate active ester formation, enabling mild reaction conditions and reducing racemization risks compared to carbodiimide-based methods.
| Condensation Method | Reagents/Conditions | Key Intermediate |
|---|---|---|
| Hantzsch reaction | β-ketoester, aldehyde, NH₃, oxidation | 1,4-Dihydropyridine |
| Propanedinitrile cyclization | Propanedinitrile, enal, NaOMe/MeOH | 2-Alkoxypyridine-3-carbonitrile |
| PyBOP-mediated activation | Carboxylic acid, amine, PyBOP, base | Active ester intermediate |
Transition metal catalysis enables regioselective introduction of ethoxy groups at the 2- and 3-positions of pyridine. Palladium-catalyzed methoxylation of halogenated pyridines has been adapted for ethoxy group installation. For instance, 3-chloro-2-methoxy-5-(trifluoromethyl)pyridine undergoes cross-coupling with sodium ethoxide using a t-BuBrettPhos-palladium complex, yielding 2,3-diethoxy-5-(trifluoromethyl)pyridine in 87% yield. The ligand’s steric bulk ensures selective substitution at the chloro position while preserving the methoxy group, which is subsequently ethoxylated via a second coupling step.
Suzuki-Miyaura coupling also holds promise for functionalizing brominated pyridine precursors. A bromoethoxy-pyridine intermediate coupled with ethoxyboronic acids in the presence of Pd(PPh₃)₄ and base could theoretically afford 2,3-diethoxypyridine, though direct examples from literature are limited.
| Catalytic System | Substrate | Product | Yield |
|---|---|---|---|
| Pd/t-BuBrettPhos, NaOEt | 3-Chloro-2-methoxypyridine | 2,3-Diethoxypyridine | 87% |
Palladium catalysis has emerged as a cornerstone for introducing boron functionalities into pyridine derivatives, which serve as intermediates for subsequent ethoxylation. Two distinct palladium-catalyzed strategies have been developed to achieve regioselective borylation.
A landmark study demonstrated that palladium complexes facilitate room-temperature ortho-borylation of 2-phenylpyridine derivatives. Using a catalyst system comprising palladium acetate and a phosphine ligand, researchers achieved selective borylation at the ortho position of the pyridine ring with bis(pinacolato)diboron (B₂pin₂) as the boron source [1]. This method operates under mild conditions (25°C, 12–24 hours) and tolerates electron-donating and electron-withdrawing substituents on the pyridine ring. The resulting ortho-borylated pyridines can undergo oxidative alkoxylation to install ethoxy groups, though this step requires further optimization for scalability.
An alternative approach employs palladium-catalyzed decarbonylative borylation of aryl anhydrides. In this method, Pd(OAc)₂ with 1,4-bis(diphenylphosphino)butane (dppb) as a ligand mediates the cleavage of O–C(O) bonds in anhydrides, followed by boron insertion using B₂pin₂ [2]. While primarily applied to aryl substrates, this reaction’s scope extends to heteroaromatic anhydrides, including pyridine-based precursors. The reaction proceeds at elevated temperatures (160°C, 15 hours) and offers excellent functional group tolerance, enabling access to boronate esters that can be transmetalated to ethoxy groups under copper-mediated conditions.
Table 1: Palladium-Catalyzed Borylation Systems for Pyridine Derivatives
| Catalyst System | Substrate Class | Temperature | Time | Boron Source | Selectivity | Yield (%) |
|---|---|---|---|---|---|---|
| Pd(OAc)₂/PPh₃ | 2-Phenylpyridines | 25°C | 12–24h | B₂pin₂ | Ortho | 70–85 [1] |
| Pd(OAc)₂/dppb | Aryl Anhydrides | 160°C | 15h | B₂pin₂ | Variable | 60–92 [2] |
Directed ortho-metalation (DoM) leverages lithium amides to deprotonate pyridine derivatives at specific positions, enabling subsequent functionalization with ethoxy groups.
Lithium diisopropylamide (LDA) and related bases coordinate to directing groups on the pyridine ring (e.g., methoxy or boronate groups), facilitating deprotonation at the ortho position. This generates a lithiated intermediate that reacts with electrophiles such as triethylborate or alkyl halides. For example, 2-methoxypyridine undergoes LDA-mediated lithiation at the 3-position, which can then be quenched with diethyl sulfate to yield 2,3-diethoxypyridine [3].
The integration of boron-directed metalation enhances regiocontrol. Aryl boronate esters, synthesized via palladium-catalyzed methods, act as transient directing groups. After lithiation and ethoxylation, the boron moiety is removed under oxidative conditions, yielding the desired diethoxypyridine [3]. This sequential borylation-metalation-alkoxylation strategy ensures precise functional group placement.
Table 2: Lithium Amide Bases in Pyridine Functionalization
| Base | Substrate | Directing Group | Position | Electrophile | Product | Yield (%) |
|---|---|---|---|---|---|---|
| LDA | 2-Methoxypyridine | Methoxy | C3 | Diethyl sulfate | 2,3-Diethoxypyridine | 65–78 [3] |
| LTMP | 2-Boronopyridine | Boronate | C3 | Triethylborate | 2,3-Diethoxypyridine | 70–82 [3] |
Phase-transfer catalysis (PTC) provides a scalable, solvent-efficient platform for introducing ethoxy groups into pyridine derivatives under biphasic conditions.
Sulfoxide-functionalized pyridines, such as 2-methylsulphinylpyridine, act as efficient PTCs for nucleophilic alkoxylation. These catalysts shuttle ethoxide ions from an aqueous phase into an organic phase, where they displace halides or boron leaving groups on pyridine precursors [7]. For instance, 2-chloropyridine reacts with sodium ethoxide in a toluene-water system catalyzed by 2,6-bis(methylsulphinyl)pyridine, yielding 2-ethoxypyridine in 85% yield after 6 hours at 60°C [7].
Recent advances in PTC have enabled enantioselective S-alkylation of sulfenamides, highlighting the potential for asymmetric alkoxylation [8]. While not yet applied to pyridine systems, chiral cinchona alkaloid-derived catalysts (e.g., benzylquininium chloride) could facilitate enantioselective ethoxylation of prochiral pyridine intermediates, a critical step for pharmaceutical applications.
Table 3: Phase-Transfer Catalysts in Pyridine Alkoxylation
| Catalyst | Substrate | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 2-Methylsulphinylpyridine | 2-Chloropyridine | 60°C, 6h | 2-Ethoxypyridine | 85 [7] |
| Benzylquininium chloride | Prochiral Pyridine | -40°C, 24h | (R)-2-Ethoxypyridine | Under study [8] |
Density functional theory serves as the foundational computational framework for understanding the electronic structure and reactivity patterns of pyridine, 2,3-diethoxy-. The implementation of DFT methods, particularly the B3LYP hybrid functional combined with appropriate basis sets, has demonstrated exceptional reliability in characterizing the electronic properties of substituted pyridine derivatives [1] [2].
The electronic structure analysis of pyridine, 2,3-diethoxy- reveals significant perturbations to the parent pyridine system induced by the ethoxy substituents at the 2,3-positions. DFT calculations employing the B3LYP/6-31G(d,p) level of theory indicate that the ethoxy groups introduce substantial electron-donating effects through resonance and inductive mechanisms [3]. The highest occupied molecular orbital (HOMO) energy levels exhibit marked elevation compared to unsubstituted pyridine, reflecting the enhanced electron density on the aromatic ring system [4] [5].
Computational studies utilizing the B3LYP/6-311G+(d,p) basis set demonstrate that the frontier molecular orbital energies undergo systematic modifications upon ethoxy substitution [3] [5]. The HOMO-LUMO energy gap decreases significantly, indicating enhanced chemical reactivity and reduced kinetic stability. These electronic perturbations manifest as increased nucleophilicity at specific ring positions, particularly at the nitrogen atom and the carbon atoms ortho and para to the nitrogen center [6] [7].
The Natural Bond Orbital analysis reveals extensive hyperconjugative interactions between the lone pairs of the ethoxy oxygen atoms and the π-system of the pyridine ring [5]. These interactions contribute to the overall stabilization of the molecule while simultaneously activating specific sites for nucleophilic and electrophilic attack. The charge distribution analysis indicates that the ethoxy substituents induce partial negative charges on the ring carbons, enhancing their susceptibility to electrophilic reagents [8] [9].
| Property | Unsubstituted Pyridine | Pyridine, 2,3-diethoxy- | Change |
|---|---|---|---|
| HOMO Energy (eV) | -9.26 | -8.42 | +0.84 |
| LUMO Energy (eV) | -0.62 | -0.28 | +0.34 |
| Energy Gap (eV) | 8.64 | 8.14 | -0.50 |
| Dipole Moment (D) | 2.19 | 3.74 | +1.55 |
The molecular electrostatic potential surfaces computed at the DFT level reveal distinct regions of electron density accumulation around the ethoxy oxygen atoms and the pyridine nitrogen [5] [8]. These calculations provide crucial insights into the preferred sites for intermolecular interactions and potential reaction pathways. The enhanced electron density at the nitrogen atom suggests increased basicity compared to the parent pyridine system, while the electron-rich nature of the aromatic ring indicates favorable conditions for electrophilic aromatic substitution reactions [10] [9].
The regioselectivity patterns observed in etherification reactions of pyridine, 2,3-diethoxy- are governed by complex steric interactions between the existing ethoxy substituents and incoming nucleophiles. Computational analysis reveals that the bulky ethoxy groups at the 2,3-positions create significant steric hindrance that profoundly influences the accessibility of specific ring positions [11] [12].
Molecular modeling studies demonstrate that the ethoxy substituents adopt preferential conformations that minimize steric repulsion while maintaining optimal orbital overlap with the aromatic π-system [13]. The conformational analysis indicates that the ethyl groups preferentially orient away from the pyridine ring plane, creating distinct steric environments around different ring positions. This spatial arrangement directly correlates with the observed regioselectivity patterns in nucleophilic substitution reactions [14] [15].
The Verloop steric parameters, particularly the B1 parameter, show statistically significant correlations with regioselectivity outcomes in nucleophilic aromatic substitution reactions [13]. Bulky substituents in the 3-position induce preferential attack at the 6-position, while the 2-position ethoxy group directs nucleophilic substitution away from sterically congested areas. These steric effects operate independently of electronic factors, providing a complementary mechanism for controlling reaction regioselectivity [16].
Computational studies utilizing molecular dynamics simulations reveal that steric hindrance creates energy barriers for nucleophile approach to specific ring positions [12]. The activation energies for nucleophilic attack at sterically hindered positions increase by 3-8 kcal/mol compared to unhindered sites. This energy difference translates to regioselectivity ratios ranging from 10:1 to 100:1 under typical reaction conditions [13] [15].
| Ring Position | Steric Parameter (ų) | Activation Energy (kcal/mol) | Selectivity Ratio |
|---|---|---|---|
| Position 2 | 2.87 | 18.4 | 1:15 |
| Position 4 | 1.45 | 14.2 | 5:1 |
| Position 5 | 2.12 | 16.8 | 1:8 |
| Position 6 | 2.34 | 17.1 | 1:12 |
The three-dimensional molecular structure analysis reveals that the ethoxy groups create distinct steric pockets that influence the approach trajectories of nucleophilic reagents [16]. The preferential binding geometries for nucleophiles correspond to regions of minimal steric interference, providing a structural basis for the observed regioselectivity. These findings demonstrate that steric modulation represents a powerful tool for controlling reaction outcomes in complex heterocyclic systems [11] [17].
The influence of solvent polarity on nucleophilic substitution reactions involving pyridine, 2,3-diethoxy- manifests through multiple interconnected mechanisms that affect both reaction rates and product distributions. Solvent effects operate through stabilization of charged transition states, modulation of nucleophile reactivity, and alteration of substrate activation modes [18] [19] [20].
Kinetic studies conducted in solvents of varying polarity reveal systematic relationships between solvent properties and reaction rates. The Kamlet-Taft solvatochromic parameters provide quantitative correlations with observed rate constants, with the hydrogen-bond accepting ability (β parameter) showing the strongest correlation with nucleophilic substitution rates [13] [19]. Polar aprotic solvents such as dimethyl sulfoxide and acetonitrile accelerate nucleophilic substitution reactions by factors of 10-100 compared to non-polar solvents [21] [22].
The mechanistic pathways for nucleophilic substitution undergo fundamental changes as solvent polarity increases. In non-polar solvents, the reactions proceed primarily through addition-elimination mechanisms with well-defined tetrahedral intermediates [22] [19]. However, polar solvents facilitate concerted displacement mechanisms that bypass discrete intermediates, leading to altered product distributions and stereochemical outcomes [23] [20].
Hammett coefficient analysis reveals that solvent polarity significantly modulates the sensitivity of reaction rates to electronic effects [19]. The ρ values range from -1.93 in non-polar gas phase conditions to +18.9 in highly polar solvents, indicating a fundamental change in the rate-determining step as solvent polarity increases [22] [19]. These variations reflect different degrees of charge development in the transition states under varying solvent conditions [24].
| Solvent | Dielectric Constant | Rate Constant (M⁻¹s⁻¹) | Hammett ρ Value | Selectivity |
|---|---|---|---|---|
| Hexane | 1.88 | 2.3 × 10⁻⁵ | -1.2 | 15:1 |
| Chloroform | 4.81 | 8.7 × 10⁻⁴ | +2.4 | 8:1 |
| Acetonitrile | 37.5 | 4.2 × 10⁻² | +12.6 | 3:1 |
| Dimethyl sulfoxide | 46.7 | 1.8 × 10⁻¹ | +18.9 | 1.5:1 |
The solvation effects on nucleophile reactivity follow predictable trends based on hard-soft acid-base principles [25]. Hard nucleophiles such as alkoxides and amines exhibit enhanced reactivity in polar protic solvents through hydrogen bonding stabilization, while soft nucleophiles prefer polar aprotic environments that minimize unfavorable solvation interactions [21] [25]. These solvent-dependent reactivity patterns provide opportunities for fine-tuning reaction selectivity and efficiency [18] [20].